



## Pharmacological profile of (R)-Lansoprazole and its deuterated analog

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (R)-Lansoprazole-d4 |           |
| Cat. No.:            | B1140986            | Get Quote |

An In-depth Technical Guide on the Pharmacological Profile of (R)-Lansoprazole and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Proton Pump Inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders, functioning by selectively inhibiting the gastric H+/K+-ATPase.[1] Lansoprazole, a widely prescribed PPI, is a racemic mixture of (R)- and (S)-enantiomers.[2][3] The (R)-enantiomer, dexlansoprazole, has been isolated and developed as a distinct therapeutic agent.[4][5] It is the focus of this guide, which explores its detailed pharmacological profile. Furthermore, we will delve into the theoretical profile of its deuterated analog, a concept rooted in the application of the kinetic isotope effect to modify metabolic pathways and enhance pharmacokinetic properties.[6]

(R)-Lansoprazole, or dexlansoprazole, is the active enantiomer of lansoprazole and demonstrates a unique pharmacological profile, primarily due to its dual delayed-release (DDR) formulation designed to extend the duration of acid suppression.[7] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, can significantly alter a drug's metabolic fate by slowing the rate of enzymatic cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds.[6] This guide synthesizes data from preclinical and clinical studies to provide a comprehensive technical overview for the scientific community.



# Pharmacological Profile of (R)-Lansoprazole (Dexlansoprazole)

## **Mechanism of Action**

Like all PPIs, dexlansoprazole is a prodrug that, in the acidic environment of the gastric parietal cell canaliculus, is converted to its active form, a sulfenamide.[8] This active moiety then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump), leading to its irreversible inhibition.[9][10] This action blocks the final step in the pathway of gastric acid secretion, effectively suppressing both basal and stimulated acid production.[9][11]



Click to download full resolution via product page



Caption: Mechanism of action of Dexlansoprazole in the gastric parietal cell.

#### **Pharmacokinetics**

A key feature of dexlansoprazole is its Dual Delayed-Release (DDR) formulation, which contains two types of enteric-coated granules that release the drug at different pH levels in the intestine.[2][7] This results in a plasma concentration-time profile with two distinct peaks.[12] [13] The first peak occurs approximately 1-2 hours after administration, and the second appears around 4-5 hours post-dose.[12][13] This profile extends the duration of plasma concentration compared to single-release PPIs.[14]

(R)-Lansoprazole exhibits stereoselective hepatic clearance, resulting in a three- to five-fold greater area under the plasma drug concentration-time curve (AUC) compared to (S)-lansoprazole.[2][15] The drug is highly bound to plasma proteins (96-99%).[15][16]

| Parameter        | Dexlansoprazole 30<br>mg                  | Dexlansoprazole 60<br>mg                  | Reference |
|------------------|-------------------------------------------|-------------------------------------------|-----------|
| Tmax (Median)    | Peak 1: ~1-2 hours;<br>Peak 2: ~4-5 hours | Peak 1: ~1-2 hours;<br>Peak 2: ~4-5 hours | [12][13]  |
| Cmax (Mean)      | 658 ng/mL                                 | 1397 ng/mL                                | [16]      |
| AUC (Mean)       | 3275 ng∙hr/mL                             | 6529 ng·hr/mL                             | [16]      |
| Half-life (t1/2) | ~1-2 hours                                | ~1-2 hours                                | [13]      |
| Protein Binding  | 96-99%                                    | 96-99%                                    | [15][16]  |
|                  |                                           |                                           |           |

Table 1: Summary of

Pharmacokinetic

Parameters of (R)-

Lansoprazole

(Dexlansoprazole).

## Metabolism

Dexlansoprazole is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system.[12][17] Oxidation is mediated by CYP2C19 (hydroxylation) and CYP3A4 (oxidation to the sulfone metabolite), followed by reduction and conjugation to inactive







metabolites.[16][18] The metabolic pathway is influenced by an individual's CYP2C19 genotype.[19] In extensive and intermediate metabolizers, the main plasma metabolites are 5-hydroxy dexlansoprazole and its glucuronide conjugate.[16][17] In poor metabolizers, dexlansoprazole sulfone is the major plasma metabolite.[16][17] Approximately 51% of the metabolites are eliminated in the urine and 48% in the feces; no parent drug is found in the urine.[12][20]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexlansoprazole Wikipedia [en.wikipedia.org]
- 3. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com
  [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lansoprazole | C16H14F3N3O2S | CID 3883 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. Pharmacological and Safety Profile of Dexlansoprazole: A New Proton Pump Inhibitor Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region -PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Delayed release dexlansoprazole in the treatment of GERD and erosive esophagitis -PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Dexlansoprazole a new-generation proton pump inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of dexlansoprazole modified-release in the management of gastroesophageal reflux disease PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dexlansoprazole response NIH Genetic Testing Registry (GTR) NCBI [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological profile of (R)-Lansoprazole and its deuterated analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140986#pharmacological-profile-of-r-lansoprazoleand-its-deuterated-analog]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com